USP Relative Retention Time: Target Compound Elutes at RRT 2.0, Providing Baseline Separation from All Other Specified Related Compounds
In the compendial HPLC method for Vecuronium Bromide specified in USP29-NF24, the target compound (Vecuronium Bromide Related Compound A) exhibits a relative retention time (RRT) of approximately 2.0. This places it after the main vecuronium peak (RRT 1.0) and well-separated from pancuronium bromide (RRT ~0.5), related compound F (RRT ~0.6), related compound C (RRT ~0.86), and before related compound B (RRT ~2.6) [1]. The 2.0 RRT value is unique among all named impurities, enabling unambiguous peak identification in system suitability testing. No other available aminosteroid impurity standard co-elutes at this retention time under the prescribed chromatographic conditions.
| Evidence Dimension | HPLC Relative Retention Time (USP Vecuronium Bromide Monograph) |
|---|---|
| Target Compound Data | RRT ≈ 2.0 |
| Comparator Or Baseline | Vecuronium Bromide RRT = 1.0; Pancuronium Bromide RRT ≈ 0.5; Related Compound F RRT ≈ 0.6; Related Compound C RRT ≈ 0.86; Related Compound B RRT ≈ 2.6 |
| Quantified Difference | Target compound RRT is 2.0-fold vs. vecuronium (main peak); separated by ΔRRT ≥ 0.14 from nearest neighboring specified impurity (Related Compound B at RRT 2.6) |
| Conditions | USP29-NF24 HPLC method: cation suppressor regeneration solution; mobile phase methanol/water/tetrahydrofuran/hydrochloric acid; UV detection; column temperature and flow rate per compendial monograph |
Why This Matters
For a QC laboratory, an incorrect impurity standard with a different RRT will cause misidentification of peaks, invalidate system suitability, and lead to batch rejection or regulatory citation.
- [1] United States Pharmacopeia (USP) Monograph: Vecuronium Bromide, Official Monograph, USP29-NF24, p. 88050, Table 1: Compound Name, Relative Retention Time, and Limit %. View Source
